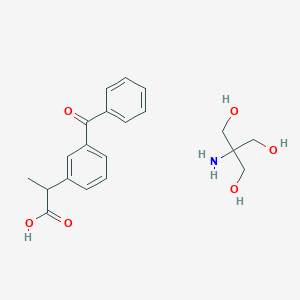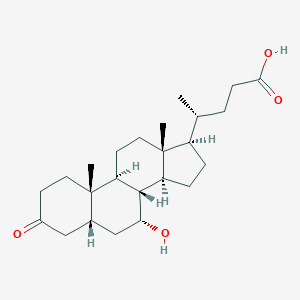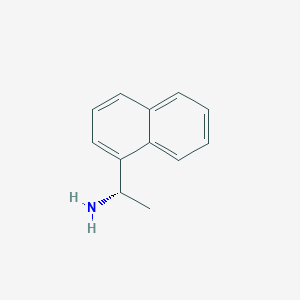
Dexketoprofen trometamol
Descripción general
Descripción
Dexketoprofeno trometanol es un fármaco antiinflamatorio no esteroideo (AINE) que es la sal de trometamina del dexketoprofeno. El dexketoprofeno es el enantiómero dextrorrotatorio del ketoprofeno, lo que significa que es la versión diestra de la molécula. Este compuesto se utiliza para el tratamiento del dolor leve a moderado, incluido el dolor musculoesquelético, la dismenorrea y el dolor de muelas .
Mecanismo De Acción
El dexketoprofeno trometanol funciona inhibiendo la enzima ciclooxigenasa (COX), que participa en la producción de prostaglandinas. Las prostaglandinas son sustancias químicas en el cuerpo que causan inflamación, dolor y fiebre. Al bloquear la acción de la COX, el dexketoprofeno trometanol reduce la producción de prostaglandinas, reduciendo así la inflamación y el dolor .
Análisis Bioquímico
Biochemical Properties
Dexketoprofen trometamol interacts with cyclooxygenase enzymes (COX), which are responsible for the synthesis of prostaglandins . By inhibiting these enzymes, this compound prevents the production of prostaglandins, thereby reducing inflammation and pain . It is metabolized by the hepatic cytochrome P450 enzymes (CYP2C8 and CYP2C9) .
Cellular Effects
This compound exerts its effects on various types of cells by influencing cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism . By inhibiting the production of prostaglandins, it can reduce inflammation and pain at the cellular level .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with cyclooxygenase enzymes, leading to the inhibition of these enzymes . This prevents the synthesis of prostaglandins, reducing inflammation and pain .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows changes in its effects over time. It is rapidly absorbed, with a time to maximum plasma concentration of between 0.25 and 0.75 hours . It does not accumulate significantly when administered as 25mg of free acid 3 times daily .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At doses above 7mg, dexketoprofen was significantly superior to placebo in patients with moderate to severe pain .
Metabolic Pathways
This compound is involved in metabolic pathways that include the hepatic cytochrome P450 enzymes (CYP2C8 and CYP2C9) . It is primarily conjugated to an acyl-glucuronide .
Transport and Distribution
This compound is strongly bound to plasma proteins, particularly albumin . It is not involved in the accumulation of xenobiotics in fat tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm due to its interaction with cytoplasmic enzymes such as cyclooxygenases . Its activity is influenced by its localization within the cell .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del dexketoprofeno trometanol implica varios pasos:
Preparación de la Sal de Dexketoprofeno Bruta: Esto se logra mediante la alcalinización del ketoprofeno y la división y separación del 1-desoxi-1-(octilamino)-d-glucitol.
Refinamiento y Separación: La sal de dexketoprofeno bruta se refina y separa para obtener una forma purificada.
Formación de la Sal de Trometamol: La trometamina se agrega a la sal de dexketoprofeno refinada para formar la sal de trometanol.
Refinamiento Final: La sal se refina aún más para obtener dexketoprofeno trometanol.
Métodos de Producción Industrial
Los métodos de producción industrial para el dexketoprofeno trometanol suelen implicar la síntesis a gran escala utilizando los pasos anteriores, con un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos adicionales como la cristalización y la filtración para eliminar las impurezas .
Análisis De Reacciones Químicas
Tipos de Reacciones
El dexketoprofeno trometanol experimenta varios tipos de reacciones químicas:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica la sustitución de un átomo o grupo de átomos por otro.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Los reactivos comunes incluyen el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
El dexketoprofeno trometanol tiene una amplia gama de aplicaciones de investigación científica:
Comparación Con Compuestos Similares
Compuestos Similares
Ketoprofeno: La mezcla racémica de dexketoprofeno y su enantiómero.
Ibuprofeno: Otro AINE con propiedades analgésicas y antiinflamatorias similares.
Naproxeno: Un AINE utilizado para el alivio del dolor y la inflamación.
Unicidad
El dexketoprofeno trometanol es único porque es el enantiómero dextrorrotatorio del ketoprofeno, lo que proporciona una acción de inicio más rápida y un mejor valor terapéutico en comparación con la mezcla racémica . Además, tiene un perfil de efectos secundarios más favorable, lo que lo convierte en una opción preferida para el manejo del dolor .
Propiedades
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-(3-benzoylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3.C4H11NO3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;5-4(1-6,2-7)3-8/h2-11H,1H3,(H,18,19);6-8H,1-3,5H2/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZMDHVOUNDEKW-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156604-79-4 | |
| Record name | Benzeneacetic acid, 3-benzoyl-α-methyl-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156604-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexketoprofen trometamol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156604794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 3-benzoyl-α-methyl-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1), (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXKETOPROFEN TROMETHAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N674F7L21E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(1S,2R,5S,7R,8R,10S,11S,14R,15R)-14-[(E,2R,5S)-5-Ethyl-6-methylhept-3-en-2-yl]-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane](/img/structure/B33415.png)





